molecular formula C16H22O4 B14001312 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- CAS No. 5434-11-7

1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-

Cat. No.: B14001312
CAS No.: 5434-11-7
M. Wt: 278.34 g/mol
InChI Key: UKWMCOIACMBUOZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is an organic compound characterized by a benzodioxole ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Coupling of the Rings: The final step involves coupling the benzodioxole and dioxane rings through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole,5-(1-propenyl)-: Known for its use in fragrance and flavor industries.

    1,3-Benzodioxole,5-propyl-: Used in the synthesis of various organic compounds.

Uniqueness

1,3-Benzodioxole,5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)- is unique due to its combined benzodioxole and dioxane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications that require these combined features.

Properties

CAS No.

5434-11-7

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

5-(5-ethyl-4-propyl-1,3-dioxan-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C16H22O4/c1-3-5-13-11(4-2)9-17-16(20-13)12-6-7-14-15(8-12)19-10-18-14/h6-8,11,13,16H,3-5,9-10H2,1-2H3

InChI Key

UKWMCOIACMBUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C2=CC3=C(C=C2)OCO3)CC

Origin of Product

United States

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